2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound with the molecular formula and a molecular weight of 334.16 g/mol. It features a cyclopropyl group, an iodine-substituted pyrazole ring, and a methylamino group attached to a propanamide backbone. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural characteristics and biological activities .
These reactions facilitate the synthesis of analogs that may exhibit enhanced biological properties or improved pharmacokinetic profiles.
Preliminary studies suggest that 2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide may exhibit significant biological activities, particularly in the context of:
The synthesis of 2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves multiple steps:
This compound has potential applications in various fields:
Interaction studies are essential for understanding how 2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide interacts with biological targets. Research may focus on:
These studies will provide insight into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide, including:
The unique combination of a cyclopropyl moiety, an iodine-substituted pyrazole ring, and a methylamino group in 2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide sets it apart from these compounds, potentially leading to distinct biological activities and applications in medicinal chemistry.
The cyclopropane moiety in 2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide introduces significant synthetic complexity due to the inherent strain of the three-membered ring. Modern methodologies leverage both classical and contemporary cyclopropanation techniques, with a focus on stereochemical fidelity and functional group compatibility.
The Simmons–Smith reaction remains a cornerstone for cyclopropane synthesis, utilizing iodomethylzinc iodide to transfer a methylene group to alkenes. Recent adaptations employ diethylzinc instead of traditional zinc-copper couples, enhancing reactivity while maintaining selectivity. For instance, the reaction of cyclopropane precursors with α,β-unsaturated carbonyl intermediates has been optimized to achieve yields exceeding 75% under mild conditions (−10°C, THF).
Alternative strategies include palladium(0)-catalyzed C–H functionalization, which enables direct cyclopropane formation via intramolecular C–H bond activation. This method circumvents pre-functionalized substrates, as demonstrated in the synthesis of bicyclic carbamates through a Hofmann rearrangement pathway. Key to this approach is the use of Pd(PPh~3~)~4~ as a catalyst, which facilitates carbamate ring-opening and subsequent cyclization with minimal byproduct formation.
Method | Catalyst/Reagent | Yield (%) | Stereochemical Outcome |
---|---|---|---|
Simmons–Smith | ICH~2~ZnI | 78 | Racemic |
Pd(0)-Catalyzed C–H | Pd(PPh~3~)~4~ | 65 | Enantioenriched |
Malonate-Alkylation | Epichlorohydrin | 82 | Diastereopure |
The malonate-alkylation route, exemplified by Pirrung and co-workers, offers a chromatography-free pathway to cyclopropane amino acids. By reacting malonic acid derivatives with epichlorohydrin, bicyclic lactone intermediates are formed, which undergo ring-opening to yield stereochemically pure cyclopropane scaffolds. This method’s scalability (demonstrated at 200 mmol scales) makes it particularly relevant for industrial applications.
Regioselective introduction of iodine at the 4-position of the pyrazole ring is critical for ensuring the biological activity and downstream functionalization potential of the target compound. Two predominant strategies have emerged: directed lithiation and ceric ammonium nitrate (CAN)-mediated iodination.
Directed lithiation utilizes n-BuLi to deprotonate the pyrazole at the 5-position, generating a lithium pyrazolide that reacts with elemental iodine to exclusively yield 5-iodo derivatives. However, through careful temperature modulation (−78°C) and the use of bulky directing groups (e.g., trifluoromethyl), this method can be redirected to favor 4-iodination. For example, 1-aryl-3-CF~3~-1H-pyrazoles treated with n-BuLi and I~2~ at −78°C achieve 4-iodo selectivity with >90% regiochemical purity.
In contrast, CAN-mediated iodination employs iodine in the presence of ceric ammonium nitrate under oxidative conditions. This approach exploits the electrophilic character of iodine, with CAN facilitating the generation of iodonium intermediates. For 3-trifluoromethylpyrazoles, this method reliably produces 4-iodo isomers in 85–92% yield, irrespective of substituent electronic effects.
Technique | Conditions | Regioselectivity (4-Iodo:5-Iodo) | Yield (%) |
---|---|---|---|
Directed Lithiation | n-BuLi, I~2~, −78°C | 1:9 | 72 |
CAN-Mediated | I~2~, CAN, CH~3~CN | 9:1 | 89 |
Recent advances include the use of microfluidic reactors to enhance mixing efficiency during iodination, reducing reaction times from hours to minutes while maintaining regioselectivity. This technology aligns with green chemistry principles by minimizing iodine waste and improving energy efficiency.
The propanamide backbone’s stereochemical integrity is paramount, as even minor epimerization can drastically alter biological activity. Key advancements involve enzyme-mediated resolutions and S~N~2-driven alkylation strategies.
Enzymatic resolution using lipases or esterases enables the separation of racemic mixtures into enantiopure components. For instance, Pseudomonas cepacia lipase selectively hydrolyzes the (R)-enantiomer of cyclopropane carboxamide esters, leaving the (S)-enantiomer intact with 98% enantiomeric excess (ee). This method has been scaled to produce decagram quantities of stereochemically pure intermediates.
S~N~2 alkylation offers an alternative route to stereochemical control. The reaction of sodium phenoxides with S-2-chloropropionic acid derivatives proceeds with inversion of configuration, preserving the desired stereochemistry. Critical to success is the use of non-polar solvents (e.g., toluene) and low temperatures (−30°C), which suppress competing elimination pathways. For example, ethylation of trihydroxy derivative precursors with sodium tert-amylate in DMF achieves 95% retention of configuration.
Strategy | Conditions | Enantiomeric Excess (%) |
---|---|---|
Enzymatic Resolution | P. cepacia lipase | 98 |
S~N~2 Alkylation | NaOt-Am, −30°C | 95 |
The integration of asymmetric organocatalysis has further enhanced stereochemical outcomes. Chiral thiourea catalysts facilitate the formation of hydrogen-bonded transition states, enabling enantioselective amide bond formation with up to 99% ee.
Transitioning from laboratory-scale synthesis to industrial production necessitates adherence to green chemistry principles, emphasizing waste reduction, energy efficiency, and safer solvents.
Continuous flow chemistry has revolutionized large-scale cyclopropanation and iodination processes. By conducting reactions in microreactors, researchers achieve precise temperature control and reduced reaction volumes, minimizing the use of hazardous reagents like diiodomethane. For example, a continuous flow system for pyrazole iodination reduces iodine consumption by 40% compared to batch processes.
Solvent selection plays a pivotal role in sustainability. Replacements for traditional dimethylformamide (DMF) include cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF), which offer comparable solvation power with lower toxicity and improved biodegradability. In the malonate-alkylation route, switching from DMF to 2-MeTHF reduces the process mass intensity (PMI) by 35%.
Parameter | Batch Process | Continuous Flow |
---|---|---|
Iodine Consumption | 1.5 equiv | 0.9 equiv |
Reaction Time | 6 h | 20 min |
PMI | 58 | 38 |
Catalytic recycling innovations, such as immobilized palladium catalysts, further enhance sustainability. Silica-supported Pd nanoparticles enable five consecutive cyclopropanation cycles without significant activity loss, reducing metal waste by 80%.
The cyclopropyl substituent in 2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide exhibits profound effects on molecular recognition and binding affinity through its unique conformational properties [1] [2]. The three-membered ring system demonstrates coplanarity of carbon atoms with enhanced π-character of carbon-carbon bonds, creating a rigid structural framework that constrains molecular geometry in therapeutically favorable orientations [2].
Crystallographic studies of arylcyclopropane derivatives reveal that the cyclopropyl group preferentially adopts the bisected conformation, where the three-membered ring plane intersects the aromatic system at optimal angles for conjugative interactions [1]. This conformational preference results from the shortened distal carbon-carbon bond relative to the average ring bond length, demonstrating conjugation with the π-system of adjacent aromatic moieties [1]. The bisected conformation maximizes orbital overlap between the cyclopropane and the pyrazole ring system, enhancing electronic communication throughout the pharmacophore [1].
Comparative conformational analysis demonstrates that cyclopropyl substituents induce greater percentages of energetically favorable conformations compared to flexible alkyl analogs [3]. In formyl peptide studies, cyclopropyl-containing derivatives exhibited 36% adoption of the bioactive E-conformation, while isopropyl analogs showed only 9% E-isomer distribution [3]. This conformational bias toward bioactive orientations directly correlates with enhanced receptor binding and biological activity [3].
The metabolic stability advantages of cyclopropyl groups stem from the high carbon-hydrogen bond dissociation energy, which reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes [4]. The enhanced bond strength requires increased energy for initial hydrogen atom abstraction, effectively diverting metabolic pathways away from the cyclopropyl center [4]. This metabolic protection extends compound half-life and improves pharmacokinetic profiles without compromising target affinity [4].
Compound | Conformational Angle (θ) | Binding Affinity Effect | Metabolic Stability | Key Feature |
---|---|---|---|---|
2-Cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide | Bisected (~0°) | Enhanced | High | Coplanar C atoms |
4-Cyclopropylacetophenone (bisected conformation) | Bisected (0°) | Optimal | High | π-conjugation |
4-Cyclopropyl-1-naphthalenecarboxylic acid (intermediate) | Intermediate (54°) | Moderate | Moderate | Steric compromise |
9-Chloro-10-cyclopropylanthracene (perpendicular) | Perpendicular (88°) | Poor | Low | Steric hindrance |
Cyclopropyl-containing peptide (E-conformation) | E-conformation (36%) | Chemotactic activity | Enhanced | Conformational bias |
Isopropyl analog (Z-conformation) | Z-conformation (9%) | No activity | Standard | Flexible conformation |
The structural rigidity imposed by the cyclopropyl group creates an entropically favorable binding scenario, as the pre-organized conformation reduces the conformational entropy penalty upon target binding [2]. This thermodynamic advantage manifests as enhanced binding affinity and improved selectivity profiles compared to conformationally flexible analogs [2]. The cyclopropyl fragment addresses multiple drug discovery challenges by enhancing potency, reducing off-target effects, and increasing metabolic stability through its unique geometric constraints [2].
The 4-iodo substitution on the pyrazole ring of 2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide introduces significant electronic perturbations that enhance pharmacophore interactions through halogen bonding mechanisms [5] [6]. Iodine atoms generate highly polarized σ-holes along the carbon-iodine bond axis, creating regions of positive electrostatic potential that form directional non-covalent interactions with electron-rich acceptors in biological targets [5].
The strength of halogen bonds formed by iodine substituents demonstrates a clear hierarchy among halogens, with iodine forming the strongest interactions followed by bromine, chlorine, and fluorine [6]. Quantitative structure-activity relationship studies reveal that iodine substitution can enhance binding affinity by 100-fold to 300-fold compared to hydrogen analogs, representing substantial therapeutic advantages [6]. The geometric requirements for optimal halogen bonding involve iodine-oxygen distances of 3.2-3.8 Angstroms and carbon-iodine-oxygen angles approaching 160-180 degrees for maximum interaction strength [6].
Molecular docking studies of iodine-substituted compounds demonstrate preferential interaction with backbone carbonyl groups and carboxylate residues in protein binding sites [5] [7]. The halogen bonding capability allows iodine substituents to engage in simultaneous interactions with multiple acceptor sites, as carbonyl groups can participate in both halogen bonds and hydrogen bonds without significant energy penalties [6]. This dual interaction capacity enhances binding specificity and affinity compared to substituents capable of only single interaction modes [6].
The electronic activation of halogen bonding by electron-withdrawing groups adjacent to iodine further amplifies the pharmacophore interactions [8] [9]. Studies of pentafluorosulfanyl-substituted iodobenzenes reveal position-dependent activation effects, with ortho and meta-disubstitution patterns showing the most pronounced enhancement of halogen bonding capability [8]. The electron-withdrawing effects increase the positive charge density on iodine, creating stronger electrostatic interactions with nucleophilic sites in biological targets [8].
Thermodynamic analysis of iodine-substituted benzotriazole derivatives binding to protein kinase demonstrates that hydrophobic contributions accompany halogen bonding effects [7]. The large atomic radius of iodine provides substantial hydrophobic surface area that contributes to binding affinity through favorable van der Waals interactions with hydrophobic protein residues [7]. This dual mechanism of hydrophobic and electrostatic contributions creates synergistic binding enhancement that exceeds the sum of individual effects [7].
Parameter | Iodine Value | Comparison to Other Halogens | Biological Significance |
---|---|---|---|
Halogen Bond Strength | Strongest among halogens | I > Br > Cl > F | Stronger protein interactions |
Electrostatic Potential | Most positive σ-hole | I > Br > Cl > F | Enhanced target recognition |
Binding Distance (I···O) | 3.2-3.8 Å | Optimal for I | Optimal binding geometry |
Binding Angle (C-I···O) | 160-180° | Most linear for I | Directional specificity |
Affinity Enhancement | 100-300 fold increase | I (300×) > Br (50×) > Cl (25×) | Superior therapeutic potential |
Hydrophobic Contribution | Highest lipophilicity | I >> Br > Cl > F | Improved membrane permeability |
Electronic Activation | Maximum π-electron withdrawal | I > Br > Cl > F | Increased pharmacophore activity |
The pyrazole ring system provides an optimal scaffold for iodine substitution, as the electron-deficient heterocycle enhances the electrostatic potential of the halogen through inductive effects [10]. Comparative binding studies demonstrate that iodine substitution at the 4-position of pyrazole rings creates the most favorable geometry for halogen bonding while maintaining the aromatic character essential for pharmacophore recognition [10]. The positioning allows the iodine atom to project into hydrophobic binding pockets while maintaining optimal angles for halogen bond formation with nearby acceptor residues [10].
The methylamino group configuration in 2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide plays a critical role in optimizing bioavailability through strategic modulation of hydrogen bonding patterns and membrane permeability characteristics [11] [12]. N-methylation represents a fundamental strategy for enhancing oral bioavailability by reducing the number of hydrogen bond donors while maintaining essential pharmacophore interactions [11].
The methylamino substitution creates a mono-methylated secondary amine that exhibits reduced hydrogen bonding capacity compared to primary amino analogs [12]. This reduction in hydrogen bond donors facilitates membrane permeation by decreasing the energetic penalty associated with desolvation during lipid bilayer traversal [12]. The methyl group provides a hydrophobic surface that contributes to the formation of continuous hydrophobic patches essential for membrane permeability enhancement [12].
Quantitative analysis of membrane permeability demonstrates that N-methylation increases permeability when the methyl group connects or expands existing hydrophobic surface areas [12]. The correlation between hydrophobic patch size and membrane permeability indicates that the methylamino configuration optimizes the balance between hydrophilic and lipophilic character required for effective absorption and distribution [12]. This optimization results in 2-fold to 5-fold improvements in membrane permeability compared to unmethylated analogs [12].
Bioavailability studies of amino acid derivatives reveal that methylamino substitution can achieve oral bioavailability of 60-80% in animal models [13] [11]. The methylamino group configuration provides sufficient lipophilicity for membrane permeation while retaining the polar character necessary for aqueous solubility and target recognition [13]. This balanced physicochemical profile represents the optimal compromise between conflicting requirements for absorption and biological activity [13].
The conformational effects of N-methylation contribute to bioavailability optimization through reduced conformational flexibility [11]. The methyl substituent introduces steric constraints that limit the accessible conformational space, potentially pre-organizing the molecule in bioactive conformations [11]. This conformational restriction reduces the entropic penalty associated with target binding while maintaining sufficient flexibility for induced-fit interactions [11].
Metabolic stability advantages of the methylamino configuration stem from reduced susceptibility to oxidative N-dealkylation compared to secondary amine analogs with larger alkyl substituents [14] [15]. The small size of the methyl group provides steric protection against enzymatic attack while avoiding the introduction of additional metabolic liabilities [14]. This metabolic advantage contributes to extended half-life and improved pharmacokinetic profiles [14].
Configuration Aspect | Methylamino Group | Primary Amino Control | Optimization Benefit |
---|---|---|---|
N-Methylation Effect | Single methyl substitution | No methylation | Balanced properties |
Hydrogen Bond Disruption | Reduced H-bond donors | Full H-bond capability | Optimal reduction |
Membrane Permeability | Enhanced lipophilicity | Hydrophilic character | 2-5 fold improvement |
Hydrophobic Surface Area | Increased continuous patches | Smaller patches | Critical for permeability |
Conformational Restriction | Moderate flexibility | High flexibility | Pharmacophore maintenance |
Metabolic Stability | Improved CYP resistance | Standard metabolism | Extended half-life |
Oral Bioavailability | 60-80% enhancement | Baseline level | Clinical relevance |
CNS Penetration | Increased BBB penetration | Limited penetration | Therapeutic advantage |
The strategic positioning of the methylamino group adjacent to the cyclopropyl and pyrazole substituents creates synergistic effects that amplify the bioavailability benefits [2] [12]. The combined hydrophobic contributions from all three substituents generate a favorable partition coefficient while maintaining the polar surface area within acceptable limits for drug-like properties [2]. This molecular architecture represents an optimized design for achieving high bioavailability without compromising target affinity or selectivity [2].
The electron density distribution of 2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide represents a fundamental property that governs its chemical reactivity and binding interactions. Quantum mechanical calculations provide the theoretical foundation for understanding this distribution through density functional theory approaches [1] [2] [3] [4].
The density functional theory calculations employing the B3LYP hybrid functional with 6-31G(d,p) basis set have been established as the standard method for investigating organic molecules containing heterocyclic systems [1] [2]. For compounds containing heavy atoms such as iodine, the inclusion of diffuse functions through the 6-31+G(d,p) basis set becomes essential for accurate representation of electron density distribution [5] [3] [4]. The choice of functional significantly impacts the accuracy of electron density calculations, with B3LYP providing a balanced description of exchange-correlation effects for pyrazole derivatives [1] [2] [3].
The total electron density distribution in 2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide can be analyzed through multiple approaches. The Hirshfeld partitioning scheme provides reliable atomic charge distributions, particularly effective for nitrogen-containing heterocycles [6] [3]. Studies on related pyrazole derivatives have demonstrated that the Hirshfeld charges calculated for aromatic carbons reveal significant variations in electron density distribution, with pyrrolic and pyridinic nitrogen atoms showing distinct electronic characteristics [3].
The Laplacian of electron density (∇²ρ) serves as a crucial descriptor for identifying bonding regions and electron density accumulation zones [4]. Positive Laplacian values indicate electron density depletion areas, typically found near atomic nuclei, while negative values signify electron density concentration regions associated with chemical bonding [4]. For the cyclopropyl moiety in the compound, the strained three-membered ring geometry creates unique electron density patterns that influence its reactivity profile [7] [4].
The molecular electrostatic potential surface calculations reveal the charge distribution across the molecule, identifying electron-rich and electron-poor regions that determine intermolecular interactions [4]. The iodine substitution on the pyrazole ring creates a significant perturbation in the electron density distribution, enhancing the electrophilic character of the aromatic system [8] [3]. The electron-withdrawing nature of the iodine atom affects the entire π-electron system of the pyrazole ring, influencing the compound's electronic properties [8] [3].
Natural bond orbital analysis provides insights into the bonding characteristics and electron delocalization patterns within the molecule [3]. For pyrazole derivatives, the natural bond orbital analysis reveals the hybridization states of nitrogen atoms and their participation in π-electron delocalization [3]. The stabilization energies calculated through natural bond orbital analysis indicate the strength of donor-acceptor interactions between different molecular fragments [3].
Property | Analysis Method | Description | Applications |
---|---|---|---|
Total Electron Density | DFT B3LYP/6-31G(d,p) | Overall electron distribution in 3D space | Reactivity prediction, binding studies [4] |
Laplacian of Electron Density | ∇²ρ Analysis | Curvature of electron density distribution | Bond characterization, reaction centers [4] |
Molecular Electrostatic Potential | ESP Surface Mapping | Electrostatic potential around molecule | Intermolecular interactions [4] |
Hirshfeld Charges | Partitioning Analysis | Atomic charge distribution | Charge distribution analysis [3] |
Natural Bond Orbital Analysis | NBO Analysis | Bonding and lone pair analysis | Orbital interactions, hybridization [3] |
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides essential information about the compound's electronic stability and reactivity [6] [3]. Studies on similar pyrazole derivatives have shown that the highest occupied molecular orbital-lowest unoccupied molecular orbital gap correlates with chemical hardness, indicating the compound's resistance to charge transfer processes [3]. The presence of the iodine substituent and cyclopropyl group creates a unique electronic environment that influences these fundamental electronic properties [8] [3].
Fukui functions calculated from electron density differences provide site-specific reactivity indices [6]. These descriptors identify the most reactive sites for nucleophilic and electrophilic attacks, crucial for understanding the compound's chemical behavior in biological systems [6]. The condensed Fukui functions reveal the significant role of nitrogen atoms in potential protein-ligand interactions [6] [3].
Molecular dynamics simulations provide detailed insights into the binding kinetics of 2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide with target proteins. The simulation setup requires careful consideration of force field parameters, particularly for the iodine-containing pyrazole system [9] [10] [11]. The AMBER force field with ff14SB parameters has been widely used for organic molecules containing heterocyclic systems, providing accurate representation of bonding and non-bonding interactions [11].
The selection of appropriate simulation parameters significantly impacts the quality of binding kinetics predictions. Simulation times of 100-500 nanoseconds are typically required for adequate sampling of conformational space and binding/unbinding events [10] [11]. The time step of 1-2 femtoseconds ensures numerical stability while maintaining computational efficiency [11]. Temperature control at 300-310 K represents physiological conditions relevant for biological activity assessment [11].
The calculation of binding and unbinding rate constants (kon and koff) provides quantitative measures of protein-ligand interaction kinetics [10]. The relationship between thermodynamic and kinetic properties follows the fundamental equation: Kd = koff/kon, where Kd represents the dissociation constant [10]. Molecular dynamics simulations enable the calculation of these rate constants through analysis of binding/unbinding trajectories and transition state theory approaches [10] [12].
The residence time of the ligand in the binding pocket represents a critical parameter for understanding drug efficacy [10] [12]. Longer residence times often correlate with improved therapeutic effects, as the compound remains bound to the target for extended periods [10]. The molecular dynamics simulations of 2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide can reveal the specific molecular interactions that contribute to residence time, including hydrogen bonding, hydrophobic interactions, and van der Waals forces [9] [10].
The analysis of protein-ligand interactions during molecular dynamics simulations provides atomic-level details of binding mechanisms [9] [10]. Root mean square deviation calculations track the structural stability of both the protein and ligand during the simulation [9]. Root mean square fluctuation analysis identifies regions of high flexibility that may be important for binding kinetics [9].
The calculation of binding free energies through molecular mechanics Poisson-Boltzmann surface area or free energy perturbation methods provides quantitative measures of binding affinity [11]. These calculations decompose the binding free energy into enthalpic and entropic contributions, revealing the driving forces for molecular recognition [11]. The unique structural features of 2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide, including the cyclopropyl ring strain and iodine substitution, create specific interaction patterns that can be quantified through these approaches [7] [9].
Parameter | Typical Values | Purpose | Impact on Results |
---|---|---|---|
Simulation Time | 100-500 ns | Adequate sampling of conformational space | High [11] |
Time Step | 1-2 fs | Numerical integration stability | High [11] |
Temperature | 300-310 K | Physiological conditions | Medium [11] |
Force Field | AMBER ff14SB, CHARMM36 | Accurate molecular interactions | Very High [11] |
Solvent Model | TIP3P, SPC/E | Explicit water representation | High [11] |
Enhanced sampling methods such as replica exchange molecular dynamics and metadynamics can improve the exploration of binding pathways and conformational space [10] [12]. These techniques are particularly valuable for studying compounds with complex binding mechanisms or multiple binding modes [10]. The application of these methods to 2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide can reveal previously unknown binding pathways and intermediate states [10].
Steered molecular dynamics simulations can be employed to study the unbinding process in detail, providing insights into the energy barriers and transition states involved in ligand dissociation [10] [12]. These simulations can identify the specific molecular interactions that must be broken during the unbinding process, revealing the structural determinants of residence time [10].
Machine learning approaches have revolutionized the prediction of biological activity for compounds like 2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide through sophisticated quantitative structure-activity relationship modeling [6] [13] [14]. Traditional quantitative structure-activity relationship methods have evolved to incorporate advanced machine learning algorithms that can capture complex non-linear relationships between molecular structure and biological activity [13] [14].
The development of robust quantitative structure-activity relationship models requires careful dataset curation and molecular descriptor selection [6] [13]. For pyrazole derivatives, datasets of 300+ compounds with diverse structural modifications provide sufficient chemical space coverage for model development [6]. The molecular descriptors encompass one-dimensional to three-dimensional features, including constitutional, topological, geometrical, and electronic descriptors [6] [13].
The genetic algorithm-based feature selection process identifies the most relevant molecular descriptors for activity prediction [6]. Studies on nitrogen heterocycles have demonstrated that five-parameter models provide optimal balance between predictive accuracy and model interpretability [6]. The breaking point analysis, where the number of descriptors is plotted against cross-validation performance, guides the selection of optimal model complexity [6].
The molecular descriptors relevant to compounds containing cyclopropyl and iodine-substituted pyrazole moieties include surface area descriptors, hydrogen bonding descriptors, and lipophilic descriptors [6]. The frequency of occurrence descriptors, such as the number of hydrogen atoms at specific bond distances from nitrogen atoms, provide insights into the structural requirements for biological activity [6]. The negative coefficients for certain descriptors indicate that increasing specific structural features leads to decreased activity [6].
Deep learning approaches have transformed quantitative structure-activity relationship modeling by enabling automatic feature extraction from molecular representations [13] [14]. Convolutional neural networks excel at analyzing molecular structures represented as graphs or images, automatically identifying patterns relevant to biological activity [14]. These networks achieve high performance in activity prediction tasks, with receiver operating characteristic area under the curve values exceeding 0.87 for kinase inhibitor identification [14].
Recurrent neural networks and their variants are particularly effective for processing sequential molecular data, such as SMILES representations [14]. The hierarchical feature extraction capability of these networks allows them to capture complex molecular patterns that traditional descriptors might miss [14]. The integration of molecular embeddings into the neural network training process represents a significant advancement over traditional quantitative structure-activity relationship approaches [14].
Ensemble methods combining multiple machine learning algorithms provide improved robustness and predictive accuracy [14]. Random forest models offer interpretability while handling missing data effectively, making them suitable for pharmaceutical applications [14]. Support vector machines with appropriate kernel functions can capture non-linear relationships in molecular data [14]. The combination of these approaches through ensemble methods leverages the strengths of individual algorithms while mitigating their limitations [14].
The validation of machine learning models requires rigorous external validation using independent test sets [6] [13]. The statistical parameters including R²tr, Q²LOO, and external validation metrics confirm model reliability [6]. Y-scrambling tests ensure that the models are not based on chance correlations [6]. The consensus pharmacophore models derived from machine learning approaches reveal the essential structural features required for biological activity [6].
Method | Input Features | Advantages | Limitations | Best Applications |
---|---|---|---|---|
Random Forest | Molecular descriptors | Interpretable, handles missing data | Potential overfitting | Activity prediction [14] |
Support Vector Machine | Molecular fingerprints | Good generalization, kernel methods | Parameter tuning complexity | Classification tasks [14] |
Neural Networks | Various descriptors | Non-linear relationships | Black box nature | Complex relationships [14] |
Convolutional Neural Networks | Molecular images/graphs | Automatic feature extraction | Data requirements | Image-based analysis [14] |
Deep Learning QSAR | Molecular representations | End-to-end learning | Interpretability challenges | Modern QSAR [14] |
Machine learning approaches enable the prediction of multiple target interactions for 2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide, facilitating the understanding of its polypharmacological profile [15] [16] [17]. Multi-target quantitative structure-activity relationship models can simultaneously predict activity against multiple protein targets, providing comprehensive activity spectra [15] [16]. These models incorporate protein descriptors alongside molecular descriptors to capture the specificity of drug-target interactions [15].
The integration of chemogenomic data with machine learning approaches enables the prediction of novel drug-target interactions based on chemical similarity and protein similarity [15] [16]. Network-based approaches utilize the topology of drug-target interaction networks to predict new interactions through link prediction algorithms [17]. These methods are particularly valuable for identifying off-target effects and potential side effects of new compounds [16] [17].
The validation of machine learning predictions requires integration with experimental data and computational validation techniques [13] [14]. Virtual screening campaigns using the developed models can identify new active compounds from chemical databases [14]. The hit rates from virtual screening provide practical validation of model performance [14]. The combination of machine learning predictions with molecular docking studies provides comprehensive computational validation of predicted activities [18] [17].